(S)-(1-Methylpyrrolidin-3-YL)methanol
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Overview
Description
(S)-(1-Methylpyrrolidin-3-YL)methanol is a chiral compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(1-Methylpyrrolidin-3-YL)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (S)-1-methylpyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Methylpyrrolidin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides, ethers, or esters.
Scientific Research Applications
(S)-(1-Methylpyrrolidin-3-YL)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including chiral ligands and catalysts.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its chiral nature.
Mechanism of Action
The mechanism of action of (S)-(1-Methylpyrrolidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
®-(1-Methylpyrrolidin-3-YL)methanol: The enantiomer of (S)-(1-Methylpyrrolidin-3-YL)methanol, which may have different biological activities and properties.
(S)-(1-Methylpiperidin-3-YL)methanol: A similar compound with a six-membered ring instead of a five-membered ring, which can affect its chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to enantioselective interactions with biological targets. This enantioselectivity is crucial in medicinal chemistry, where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer .
Properties
IUPAC Name |
[(3S)-1-methylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMWLAPRVMNBN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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